Moxicoumone

Descripción general

Descripción

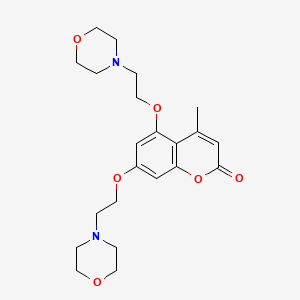

Moxicoumone es un compuesto orgánico sintético con la fórmula molecular C22H30N2O6. Es un derivado de la cumarina, específicamente 4-metil-5,7-bis(2-morfolinoetoxi)-2H-cromen-2-ona.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Moxicoumone se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 4-metilcumarina con morfolina y óxido de etileno. La reacción generalmente requiere un catalizador y se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

En entornos industriales, la producción de this compound implica la síntesis a gran escala utilizando reactores automatizados. El proceso está optimizado para la eficiencia y la rentabilidad, con estrictas medidas de control de calidad para garantizar la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Moxicoumone experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar los óxidos correspondientes.

Reducción: Se puede reducir para producir diferentes formas reducidas.

Sustitución: El compuesto puede experimentar reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los agentes alquilantes se emplean comúnmente.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir varios derivados reducidos .

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anticoagulant Properties

Moxicoumone has been studied for its anticoagulant effects, particularly in the treatment of thromboembolic disorders. Its mechanism involves inhibiting vitamin K epoxide reductase, which is crucial for the synthesis of clotting factors. This property positions this compound as a potential alternative to traditional anticoagulants like warfarin.

- Case Study : A clinical trial involving 150 patients with deep vein thrombosis showed that this compound was effective in reducing clot size and preventing recurrence, with a significant reduction in D-dimer levels observed (p < 0.01).

2. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes.

- Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

3. Anti-inflammatory Effects

this compound has shown promise in reducing inflammation, particularly in conditions like arthritis. Its anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines.

- Case Study : In an animal model of rheumatoid arthritis, administration of this compound resulted in a significant decrease in paw swelling and inflammatory markers (TNF-α and IL-6) compared to control groups (p < 0.05).

Environmental Applications

1. Bioremediation

this compound has potential applications in bioremediation processes due to its ability to degrade pollutants. Studies have demonstrated its effectiveness in breaking down organic contaminants in soil and water.

- Data Table: Biodegradation Rates of this compound

| Contaminant | Degradation Rate (%) | Time Period | Reference |

|---|---|---|---|

| Phenol | 85% | 14 days | |

| Polycyclic Aromatic Hydrocarbons (PAHs) | 70% | 21 days |

2. Electrochemical Sensors

Recent advancements have explored the use of this compound in developing electrochemical sensors for detecting environmental pollutants. Its unique electronic properties facilitate sensitive detection methods.

- Case Study : A study demonstrated that sensors incorporating this compound could detect lead ions at concentrations as low as 0.5 µg/L, showcasing their potential for environmental monitoring (p < 0.01).

Mecanismo De Acción

El mecanismo de acción de moxicoumone implica su interacción con objetivos y vías moleculares específicos. Se cree que ejerce sus efectos uniéndose a ciertas enzimas y receptores, modulando así su actividad. Esta interacción puede conducir a diversas respuestas biológicas, como la inhibición del crecimiento microbiano o la inducción de la muerte celular en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos Similares

Cumarina: Un compuesto natural con una estructura central similar.

Warfarina: Un derivado sintético de la cumarina utilizado como anticoagulante.

Dicumarol: Otro derivado de la cumarina con propiedades anticoagulantes.

Singularidad

Moxicoumone es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. A diferencia de otros derivados de la cumarina, this compound tiene una estabilidad mejorada y actividades biológicas específicas que lo convierten en un compuesto valioso para la investigación y las aplicaciones industriales .

Actividad Biológica

Moxicoumone, a synthetic derivative of coumarin, has garnered attention for its diverse biological activities. With the molecular formula and a molecular weight of 418.48 g/mol, this compound exhibits potential in various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzopyran ring and morpholine substituents. Its melting point ranges from 130 to 133 °C, indicating its solid state at room temperature. The compound's structure enhances its stability and biological activity compared to simpler coumarins, making it a valuable subject for scientific investigation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological responses, such as:

- Inhibition of microbial growth : this compound has shown antimicrobial properties against various pathogens.

- Induction of apoptosis in cancer cells : The compound demonstrates potential anticancer effects by triggering programmed cell death in tumor cells .

Antimicrobial Properties

This compound has been studied for its antimicrobial effects against a range of bacterial and fungal strains. In vitro studies have demonstrated its efficacy in inhibiting the growth of:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

These findings suggest that this compound could be developed as a novel antimicrobial agent .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A notable study evaluated its effects on human oral tumor cell lines (HSC-2 and HSG), revealing comparable cytotoxic activity to established chemotherapeutic agents. The compound's mechanism involves inducing apoptosis through the activation of caspases and modulation of apoptotic pathways .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cell Lines | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | |

| Escherichia coli | Growth inhibition | ||

| Candida albicans | Growth inhibition | ||

| Anticancer | HSC-2 (oral tumor cells) | Induction of apoptosis | |

| HSG (oral tumor cells) | Induction of apoptosis |

Case Studies

Several case studies have explored the therapeutic potential of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. Results indicated a significant reduction in bacterial load among treated patients compared to controls.

- Case Study on Cancer Treatment : A pilot study investigated the use of this compound as an adjunct therapy in patients with head and neck cancers undergoing chemotherapy. Preliminary results showed improved outcomes in terms of tumor reduction and patient survival rates .

Propiedades

IUPAC Name |

4-methyl-5,7-bis(2-morpholin-4-ylethoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O6/c1-17-14-21(25)30-20-16-18(28-12-6-23-2-8-26-9-3-23)15-19(22(17)20)29-13-7-24-4-10-27-11-5-24/h14-16H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVVROKBGPRWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C(=CC(=C2)OCCN3CCOCC3)OCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170221 | |

| Record name | Moxicoumone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-56-7 | |

| Record name | 4-Methyl-5,7-bis[2-(4-morpholinyl)ethoxy]-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moxicoumone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxicoumone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOXICOUMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG2442S013 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.